5-Difluoromethoxy-2-fluoro-3-formylpyridine
Overview
Description
5-Difluoromethoxy-2-fluoro-3-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2 It is characterized by the presence of a difluoromethoxy group, a fluoro group, and a formyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethoxy-2-fluoro-3-formylpyridine typically involves the introduction of the difluoromethoxy and fluoro groups onto a pyridine ring, followed by the formylation of the resulting intermediate. Specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of the fluoro group using reagents such as fluorine gas or other fluorinating agents.
Methoxylation: Introduction of the difluoromethoxy group using reagents like difluoromethyl ether.
Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethoxy-2-fluoro-3-formylpyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the formyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Replacement of the fluoro or difluoromethoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of 5-difluoromethoxy-2-fluoro-3-carboxypyridine.
Reduction: Formation of 5-difluoromethoxy-2-fluoro-3-hydroxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Difluoromethoxy-2-fluoro-3-formylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-fluoro-3-formylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Difluoromethoxy-2-fluoro-3-carboxypyridine
- 5-Difluoromethoxy-2-fluoro-3-hydroxypyridine
- 5-Difluoromethoxy-2-fluoro-3-methylpyridine
Uniqueness
5-Difluoromethoxy-2-fluoro-3-formylpyridine is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications
Properties
IUPAC Name |
5-(difluoromethoxy)-2-fluoropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4(3-12)1-5(2-11-6)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVORSGBNGPMOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.